molecular formula C10H20ClNO2 B2527971 methyl2-amino-2-cycloheptylacetatehydrochloride CAS No. 2490402-28-1

methyl2-amino-2-cycloheptylacetatehydrochloride

Cat. No.: B2527971
CAS No.: 2490402-28-1
M. Wt: 221.73
InChI Key: PEIRAGOKPLVKGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of methyl2-amino-2-cycloheptylacetatehydrochloride involves several steps. One common method includes the reaction of cycloheptanone with methylamine to form the intermediate, followed by esterification with chloroacetic acid to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the esterification process .

Chemical Reactions Analysis

Methyl2-amino-2-cycloheptylacetatehydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Methyl2-amino-2-cycloheptylacetatehydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl2-amino-2-cycloheptylacetatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Properties

IUPAC Name

methyl 2-amino-2-cycloheptylacetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-13-10(12)9(11)8-6-4-2-3-5-7-8;/h8-9H,2-7,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIRAGOKPLVKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCCCCC1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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